1-(4-Ethylbenzoyl)piperidin-3-ol
CAS No.: 1088176-13-9
Cat. No.: VC3048777
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1088176-13-9 |
---|---|
Molecular Formula | C14H19NO2 |
Molecular Weight | 233.31 g/mol |
IUPAC Name | (4-ethylphenyl)-(3-hydroxypiperidin-1-yl)methanone |
Standard InChI | InChI=1S/C14H19NO2/c1-2-11-5-7-12(8-6-11)14(17)15-9-3-4-13(16)10-15/h5-8,13,16H,2-4,9-10H2,1H3 |
Standard InChI Key | QQIGWRFZHRXNSA-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Canonical SMILES | CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Introduction
Chemical Structure and Composition
Structural Analysis
1-(4-Ethylbenzoyl)piperidin-3-ol contains a piperidine core with a hydroxyl group at the 3-position and a 4-ethylbenzoyl moiety attached to the nitrogen atom (1-position). This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially contributing to its biological activity profile. The compound features an amide bond between the piperidine nitrogen and the carbonyl group of the benzoyl moiety, which influences its conformational properties.
Similar structural motifs can be observed in various bioactive compounds, including certain histamine H3R antagonists/inverse agonists based on piperidine scaffolds. These related compounds have been shown to maintain high affinity for specific receptors while simultaneously exhibiting other biological activities such as enzyme inhibition .
Physical and Chemical Properties
Based on its chemical structure and relationship to similar compounds, 1-(4-Ethylbenzoyl)piperidin-3-ol likely exhibits the following properties:
Table 1: Predicted Physicochemical Properties of 1-(4-Ethylbenzoyl)piperidin-3-ol
Property | Predicted Value/Characteristic | Basis for Prediction |
---|---|---|
Molecular Weight | Approximately 247.33 g/mol | Calculated from chemical formula C14H19NO2 |
Appearance | White to off-white crystalline solid | Typical for similar piperidine derivatives |
Solubility | Moderate solubility in organic solvents (DMSO, methanol, chloroform); Limited water solubility | Based on structural features |
Melting Point | Expected range: 120-150°C | Comparison with related piperidine derivatives |
pKa | ~9-10 (piperidine nitrogen), ~14-15 (hydroxyl group) | Based on similar functional groups |
Stability | Relatively stable under normal conditions; sensitive to oxidation at elevated temperatures | Based on functional group reactivity |
The compound's potential for crystallinity and solubility characteristics can be inferred from observations of other heterocyclic compounds with similar functional groups .
Synthesis Methodology
Key Reaction Parameters
Table 2: Critical Reaction Parameters for Potential Synthesis Routes
Similar synthetic methodologies involving etherification and amide formation have been successfully employed for structurally related compounds .
Analytical Characterization
Spectroscopic Properties
Based on its structural features, 1-(4-Ethylbenzoyl)piperidin-3-ol would likely exhibit characteristic spectroscopic profiles:
Table 4: Predicted Spectroscopic Features
Analytical Method | Expected Key Features |
---|---|
¹H NMR | Signals for ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm), aromatic protons (multiplet ~7.2-7.8 ppm), hydroxyl proton (singlet, variable position) |
¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (~125-145 ppm), hydroxyl-bearing carbon (~65-75 ppm) |
IR Spectroscopy | O-H stretching (~3300-3600 cm⁻¹), C=O stretching (~1630-1650 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹) |
Mass Spectrometry | Molecular ion peak at m/z 247, fragmentation patterns involving loss of hydroxyl and ethyl groups |
Similar characterization approaches have been applied to related heterocyclic compounds, including DSC and X-ray diffraction analyses to determine melting points and crystal structures .
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